molecular formula C22H30N4O2 B5292172 6-(3-ethylpiperazin-1-yl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide

6-(3-ethylpiperazin-1-yl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide

Cat. No. B5292172
M. Wt: 382.5 g/mol
InChI Key: LMTADYUARGIWPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-ethylpiperazin-1-yl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide, also known as ABT-288, is a novel and potent nicotinic acetylcholine receptor agonist. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, cognitive impairment, and Alzheimer's disease.

Mechanism of Action

6-(3-ethylpiperazin-1-yl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that plays a key role in cognitive function, attention, and memory. Activation of the α7 nAChR by 6-(3-ethylpiperazin-1-yl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide leads to the release of various neurotransmitters, including dopamine, acetylcholine, and glutamate, which are involved in the regulation of cognitive function and attention.
Biochemical and Physiological Effects:
6-(3-ethylpiperazin-1-yl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the enhancement of synaptic plasticity, and the improvement of cognitive function and working memory. In animal models, 6-(3-ethylpiperazin-1-yl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a key regulator of synaptic plasticity and cognitive function.

Advantages and Limitations for Lab Experiments

6-(3-ethylpiperazin-1-yl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide has several advantages for lab experiments, including its high potency and selectivity for the α7 nAChR, which allows for precise modulation of neurotransmitter release and synaptic plasticity. However, 6-(3-ethylpiperazin-1-yl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide also has some limitations, including its potential for off-target effects and the need for careful dose optimization to avoid toxicity and side effects.

Future Directions

There are several potential future directions for research on 6-(3-ethylpiperazin-1-yl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide, including the development of more selective and potent α7 nAChR agonists, the investigation of the long-term effects of 6-(3-ethylpiperazin-1-yl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide on cognitive function and synaptic plasticity, and the exploration of its therapeutic potential in various neurological and psychiatric disorders. Additionally, the use of 6-(3-ethylpiperazin-1-yl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide in combination with other drugs or therapies may provide new avenues for the treatment of cognitive impairment and other disorders.

Synthesis Methods

The synthesis of 6-(3-ethylpiperazin-1-yl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide involves several steps, including the preparation of the key intermediate 3-(4-methoxyphenyl)propylamine, which is then reacted with 6-chloronicotinoyl chloride in the presence of a base to form the desired product. The final compound is purified by column chromatography and characterized by various spectroscopic techniques, including NMR and mass spectrometry.

Scientific Research Applications

6-(3-ethylpiperazin-1-yl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. In preclinical studies, 6-(3-ethylpiperazin-1-yl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide has been shown to improve cognitive function and working memory in animal models of schizophrenia and Alzheimer's disease. It has also been shown to enhance attention and reduce impulsivity in animal models of attention-deficit/hyperactivity disorder (ADHD).

properties

IUPAC Name

6-(3-ethylpiperazin-1-yl)-N-[3-(4-methoxyphenyl)propyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O2/c1-3-19-16-26(14-13-23-19)21-11-8-18(15-25-21)22(27)24-12-4-5-17-6-9-20(28-2)10-7-17/h6-11,15,19,23H,3-5,12-14,16H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMTADYUARGIWPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCN1)C2=NC=C(C=C2)C(=O)NCCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.